Cas no 31644-48-1 (2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide)

2-Amino-N-(pyridin-2-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyridine moiety and an aminoethyl linker, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure allows for further functionalization, enabling applications in the development of pharmaceuticals, particularly as a potential building block for bioactive molecules. The compound’s sulfonamide group enhances binding affinity in target interactions, while the pyridine ring contributes to stability and solubility. Its well-defined reactivity profile makes it suitable for use in heterocyclic synthesis and drug discovery research. This compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide structure
31644-48-1 structure
Product name:2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
CAS No:31644-48-1
MF:C7H11N3O2S
Molecular Weight:201.24614
CID:313353
PubChem ID:198103

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Amino-N-(pyridin-2-yl)ethanesulfonamide
    • 2-amino-N-pyridin-2-ylethanesulfonamide
    • Ethanesulfonamide,2-amino-N-2-pyridinyl-
    • 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
    • Tauraminopyridine hydrochloride
    • 2-(aminoethanesulfonylamino)pyridine
    • 2-amino-N-(2-pyridinyl)ethanesulfonamide
    • Ethanesulfonamide, 2-amino-N-(2-pyridyl)-, hydrochloride
    • EN300-146203
    • DTXSID70185530
    • A820937
    • 31644-48-1
    • Tauraminopyridine
    • AKOS000143649
    • 2-azanyl-N-pyridin-2-yl-ethanesulfonamide
    • 2-Amino-N-(2-pyridyl)ethanesulfonamide hydrochloride
    • インチ: InChI=1S/C7H11N3O2S/c8-4-6-13(11,12)10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)
    • InChIKey: QERRTFFYXUKIHI-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)NS(=O)(=O)CCN

計算された属性

  • 精确分子量: 201.05733
  • 同位素质量: 201.057
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.5Ų
  • XLogP3: -0.2

じっけんとくせい

  • 密度みつど: 1.404
  • Boiling Point: 379.9°Cat760mmHg
  • フラッシュポイント: 183.6°C
  • Refractive Index: 1.613
  • PSA: 85.08

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-146203-1.0g
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1
1g
$0.0 2023-06-08
Chemenu
CM171520-1g
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1 95%
1g
$430 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17484-1G
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1 95%
1g
¥ 2,791.00 2023-04-13
Alichem
A029195280-1g
2-Amino-N-(pyridin-2-yl)ethanesulfonamide
31644-48-1 95%
1g
$409.20 2023-09-02
Enamine
EN300-146203-0.25g
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1
0.25g
$604.0 2023-02-15
Enamine
EN300-146203-5000mg
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1
5000mg
$1903.0 2023-09-29
Enamine
EN300-146203-1000mg
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1
1000mg
$656.0 2023-09-29
Enamine
EN300-146203-2500mg
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1
2500mg
$1287.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733096-1g
2-Amino-n-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1 98%
1g
¥3595.00 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17484-250mg
2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide
31644-48-1 95%
250mg
¥1116.0 2024-04-20

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide 関連文献

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamideに関する追加情報

2-Amino-N-(Pyridin-2-Yl)Ethane-1-Sulfonamide (CAS No. 31644-48-1): A Comprehensive Overview

The compound 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide, identified by the CAS registry number 31644-48-1, is a significant molecule in the field of organic chemistry and pharmacology. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a sulfonamide group attached to an ethane backbone, with an amino group at the second position and a pyridinyl substituent at the nitrogen atom of the sulfonamide. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

Recent studies have highlighted the importance of sulfonamides like 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide in medicinal chemistry. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance the bioavailability and stability of drugs. The pyridinyl group, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. These features make this compound a promising candidate for various therapeutic applications.

The synthesis of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide involves a multi-step process that typically begins with the preparation of ethane sulfonyl chloride. This intermediate is then subjected to nucleophilic substitution reactions with pyridine derivatives to form the desired sulfonamide product. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieving high yields and purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of physical properties, 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide exhibits a melting point of approximately 200°C under standard conditions. Its solubility in polar solvents like water and methanol is relatively high due to the presence of hydrogen-bonding groups. The compound is also stable under normal storage conditions but may degrade under harsh acidic or basic environments. These characteristics are essential considerations for its use in pharmaceutical formulations.

The biological activity of 2-amino-N-(pyridin-2-Yl)ethane-1-sulfonamide has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research has shown that this compound can modulate the activity of kinases, which are key players in cell signaling processes. Such findings suggest that it could be developed into a therapeutic agent for diseases such as cancer or inflammatory disorders.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. These studies reveal that the amino group and pyridinyl substituent play critical roles in binding to specific pockets within protein structures. This information is invaluable for guiding further optimization efforts aimed at enhancing potency and selectivity.

In conclusion, 2-amino-N-(pyridin-2-Yl)ethane-1-sulfonamide (CAS No. 31644-48-1) represents a valuable molecule in contemporary drug discovery research. Its unique combination of functional groups, favorable physical properties, and promising biological activity positions it as a candidate for further exploration in therapeutic development.

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